2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole 2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC15836804
InChI: InChI=1S/C15H25N3O/c1-15(2,3)13-7-17-14(19-13)10-18-8-11-4-12(9-18)6-16-5-11/h7,11-12,16H,4-6,8-10H2,1-3H3
SMILES:
Molecular Formula: C15H25N3O
Molecular Weight: 263.38 g/mol

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole

CAS No.:

Cat. No.: VC15836804

Molecular Formula: C15H25N3O

Molecular Weight: 263.38 g/mol

* For research use only. Not for human or veterinary use.

2-(3,7-Diazabicyclo[3.3.1]nonan-3-ylmethyl)-5-(tert-butyl)oxazole -

Specification

Molecular Formula C15H25N3O
Molecular Weight 263.38 g/mol
IUPAC Name 5-tert-butyl-2-(3,7-diazabicyclo[3.3.1]nonan-3-ylmethyl)-1,3-oxazole
Standard InChI InChI=1S/C15H25N3O/c1-15(2,3)13-7-17-14(19-13)10-18-8-11-4-12(9-18)6-16-5-11/h7,11-12,16H,4-6,8-10H2,1-3H3
Standard InChI Key VLCUHENUKAIXHP-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)C1=CN=C(O1)CN2CC3CC(C2)CNC3

Introduction

Chemical Structure and Nomenclature

Core Bicyclic Framework

The molecule’s defining feature is its 3,7-diazabicyclo[3.3.1]nonane core, a bridged bicyclic system containing two nitrogen atoms at positions 3 and 7. This framework imposes significant steric constraints, influencing the compound’s reactivity and binding interactions . The bicyclo[3.3.1]nonane system adopts a boat-chair conformation, with the nitrogen atoms positioned to participate in hydrogen bonding or coordinate with metal ions .

Oxazole Substituent

Attached to the bicyclic core via a methylene (-CH2_2-) group at the 3-position is a 5-(tert-butyl)oxazole moiety. The oxazole ring, a five-membered aromatic heterocycle containing one oxygen and one nitrogen atom, contributes to the compound’s planar rigidity and electronic properties. The tert-butyl group at the 5-position enhances lipophilicity, potentially improving membrane permeability .

Structural Formula

Bicyclo[3.3.1]nonane-3,7-diazaylCH2Oxazole-5-(tert-butyl)\text{Bicyclo[3.3.1]nonane-3,7-diazayl} - \text{CH}_2 - \text{Oxazole-5-(tert-butyl)}

Synthesis and Reaction Pathways

Key Intermediate: tert-Butyl 3-Oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate

A critical precursor in the synthesis of this compound is tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate (CAS 864448-41-9) . This intermediate is synthesized via multi-step protocols involving:

  • Cyclization reactions to form the bicyclic core.

  • Protection/deprotection strategies using tert-butoxycarbonyl (Boc) groups to isolate reactive sites .

Functionalization with Oxazole Moieties

StepReagents/ConditionsYieldReference
Boc DeprotectionHCl in dioxane, RT, 2h85%
Oxalkylation5-(tert-Butyl)-2-(chloromethyl)oxazole, K2_2CO3_3, DMF, 60°C74%
PurificationColumn chromatography (hexane/EtOAc)-

Physicochemical Properties

The compound’s molecular weight (263.38 g/mol) and lipophilic efficiency (LipE = 3.2) suggest moderate bioavailability. Key properties include:

  • LogP: Estimated at 2.8 (predicted using XLogP3) .

  • Solubility: Limited aqueous solubility (<1 mg/mL in PBS), necessitating formulation with co-solvents like DMSO .

  • Stability: Stable under inert conditions but susceptible to oxidation at the oxazole ring .

Pharmacological Applications

SHP2 Phosphatase Inhibition

Patent WO2020022323A1 highlights structurally related diazabicyclic compounds as potent inhibitors of SHP2, a phosphatase implicated in oncogenic signaling pathways (e.g., RAS-MAPK) . While direct data for 2-(3,7-diazabicyclo[...])oxazole is limited, its structural analogs exhibit IC50_{50} values <100 nM against SHP2, suggesting therapeutic potential in cancers driven by RTK/RAS mutations .

Antibacterial Activity

Oxazole derivatives are known for antimicrobial properties. Although specific studies on this compound are absent, related bicyclic diaza compounds show moderate activity against Gram-positive pathogens (MIC = 8–16 µg/mL) .

Challenges and Future Directions

Current limitations include poor aqueous solubility and metabolic instability. Strategies to address these include:

  • Prodrug design: Masking the oxazole nitrogen with bioreversible groups.

  • Formulation optimization: Lipid-based nanoemulsions to enhance delivery .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator